molecular formula C28H32N2 B1295294 Terephthalylidene bis(p-butylaniline) CAS No. 29743-21-3

Terephthalylidene bis(p-butylaniline)

Cat. No. B1295294
CAS RN: 29743-21-3
M. Wt: 396.6 g/mol
InChI Key: OWDOPPGNUYIHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terephthalylidene bis(p-butylaniline) is a chemical compound with the CAS Registry Number: 29743-21-3 . It has a molecular formula of C28H32N2 .


Chemical Reactions Analysis

Terephthalylidene bis(p-butylaniline) is used in scientific research due to its unique properties, making it suitable for various applications such as organic field-effect transistors, solar cells, and sensors.


Physical And Chemical Properties Analysis

Terephthalylidene bis(p-butylaniline) has a density of 1.0±0.1 g/cm3, a boiling point of 552.2±50.0 °C at 760 mmHg, and a flash point of 281.1±30.9 °C . It has 2 H bond acceptors, 0 H bond donors, and 10 freely rotating bonds .

Scientific Research Applications

Differential Scanning Calorimetry (DSC) Analysis

DSC is a thermoanalytical technique that measures the amount of energy absorbed or released by a sample when it is heated or cooled. Terephthalylidene bis(p-butylaniline) has been used in DSC scans to improve the speed, precision, and accuracy of calorimeter .

Thermotropic Liquid Crystal Composite Substrates

Composite substrates of linear low-density polyethylene with thermotropic liquid crystals as inclusions have been synthesized. The dielectric characterizations of these composites in X band frequencies were studied to assess their applicability as substrates for microwave devices .

Organic Field-Effect Transistors

Terephthalylidene bis(p-butylaniline) has unique properties that make it suitable for use in organic field-effect transistors. These transistors are a type of field-effect transistor using an organic semiconductor in its channel.

Solar Cells

The compound is also used in the development of solar cells. Its unique properties can enhance the efficiency of solar cells, making them more effective at converting sunlight into electricity.

Sensors

Terephthalylidene bis(p-butylaniline) is used in the creation of sensors. Its unique properties can enhance the sensitivity and accuracy of these devices.

Cutting-Edge Technologies

Due to its versatility and potential, Terephthalylidene bis(p-butylaniline) is an intriguing material worth exploring for various cutting-edge technologies.

properties

IUPAC Name

N-(4-butylphenyl)-1-[4-[(4-butylphenyl)iminomethyl]phenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2/c1-3-5-7-23-13-17-27(18-14-23)29-21-25-9-11-26(12-10-25)22-30-28-19-15-24(16-20-28)8-6-4-2/h9-22H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDOPPGNUYIHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Terephthalylidene bis(p-butylaniline)

CAS RN

29743-21-3
Record name Terephthal-bis-n-butylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 29743-21-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171004
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Terephthalylidenebis(4-butylaniline)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Terephthalylidene bis(p-butylaniline)
Reactant of Route 2
Reactant of Route 2
Terephthalylidene bis(p-butylaniline)
Reactant of Route 3
Reactant of Route 3
Terephthalylidene bis(p-butylaniline)
Reactant of Route 4
Reactant of Route 4
Terephthalylidene bis(p-butylaniline)
Reactant of Route 5
Terephthalylidene bis(p-butylaniline)
Reactant of Route 6
Reactant of Route 6
Terephthalylidene bis(p-butylaniline)

Q & A

Q1: Why is the crystal structure of TBBA important for understanding its liquid crystal properties?

A1: While the provided research focuses on TBBA's crystalline phases (VIII and IX), these structures provide crucial insights into the molecular arrangement and interactions that influence its liquid crystal behavior. The specific packing of TBBA molecules in the crystal state can influence the molecular ordering and transitions between different smectic phases observed at higher temperatures. [, ] Understanding these arrangements helps researchers relate molecular structure to the unique properties of liquid crystals, which are crucial for applications in displays and other technologies.

Q2: What are the key differences between the crystal structures of phases VIII and IX in TBBA?

A2: Doucet et al. elucidated the detailed crystal structure of TBBA's phase VIII, identifying it as monoclinic with the space group C2/c. [] This phase has unit cell dimensions of a=53.2 Å, b=5.75 Å, c=17.57 Å, and β=115.47°. [] In contrast, phase IX, occurring at a lower temperature (-50°C), adopts a triclinic system with the unit cell dimensions a=26.8 Å, b=5.75 Å, c=17.52 Å, α=83.5°, β=121.2°, and γ=96.5°. [] This shift from a monoclinic to a triclinic system signifies a change in the symmetry and overall arrangement of TBBA molecules within the crystal lattice at lower temperatures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.